Ehmt2-IN-1
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Overview
Description
EHMT2-IN-1 is a potent inhibitor of euchromatic histone-lysine N-methyltransferase 2 (EHMT2), also known as G9a. This compound is primarily used in research focused on blood disorders and cancer. This compound exhibits high potency with inhibitory concentration 50 (IC50) values of less than 100 nanomolar for EHMT1 peptide, EHMT2 peptide, and cellular EHMT2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of EHMT2-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and detailed information is typically available in specialized chemical synthesis literature or patents.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of advanced chemical reactors, purification techniques such as chromatography, and stringent quality control measures to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions: EHMT2-IN-1 primarily undergoes reactions typical of organic compounds, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the specific reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
EHMT2-IN-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the inhibition of EHMT2 and its effects on histone methylation.
Biology: Investigates the role of EHMT2 in gene expression and epigenetic regulation.
Medicine: Explores potential therapeutic applications in treating blood disorders and various cancers by inhibiting EHMT2 activity.
Industry: Utilized in the development of new epigenetic therapies and as a reference compound in drug discovery
Mechanism of Action
EHMT2-IN-1 exerts its effects by binding to the active site of EHMT2, preventing the enzyme from adding methyl groups to histones. This inhibition leads to the reactivation of tumor suppressor genes and induces cancer cell death. The compound mimics the enzyme’s natural substrates or induces conformational changes that render the enzyme inactive .
Comparison with Similar Compounds
UNC0642: Another EHMT2 inhibitor with lower brain permeability and poor oral bioavailability compared to EHMT2-IN-1.
BIX01294: A substrate competitive inhibitor of EHMT2, used in various research studies.
MS152: A modified version of UNC0642 with better brain penetration and greater potency
Uniqueness of this compound: this compound stands out due to its high potency, selectivity, and better pharmacokinetic properties, making it a valuable tool in epigenetic research and potential therapeutic applications .
Properties
IUPAC Name |
2-N-[4-methoxy-3-[4-(methylaminomethyl)pyrazol-1-yl]phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O/c1-12-7-17(20-3)24-18(22-12)23-14-5-6-16(26-4)15(8-14)25-11-13(9-19-2)10-21-25/h5-8,10-11,19H,9H2,1-4H3,(H2,20,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSJHTKOFPOYRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)OC)N3C=C(C=N3)CNC)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.